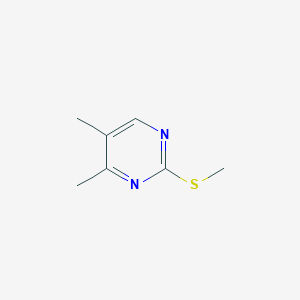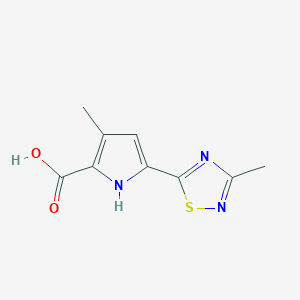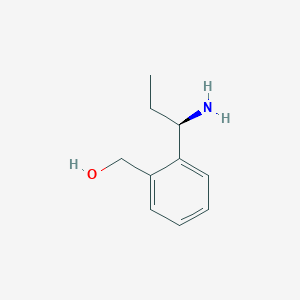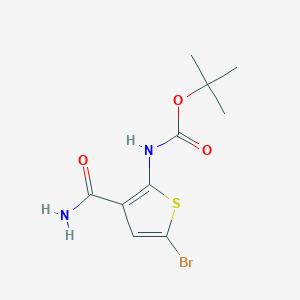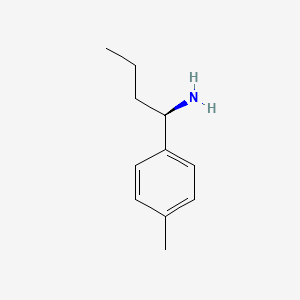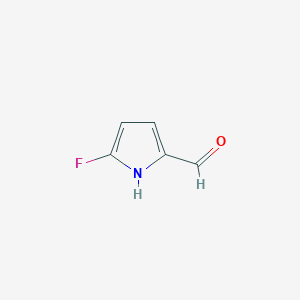
5-fluoro-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound containing a pyrrole ring substituted with a fluorine atom at the 5-position and an aldehyde group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1H-pyrrole-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of a fluorinated precursor with a pyrrole derivative under controlled conditions. For example, a high-pressure autoclave can be used to react a fluorinated compound with acetonitrile and glacial acetic acid in the presence of platinum and carbon catalysts . The reaction is carried out under hydrogen pressure at elevated temperatures, followed by purification steps to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The use of high-pressure reactors and efficient catalysts ensures high yields and purity of the final product. The process may also involve additional purification steps, such as recrystallization and chromatography, to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-fluoro-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: 5-fluoro-1H-pyrrole-2-carboxylic acid.
Reduction: 5-fluoro-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-fluoro-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceutical agents.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
similar compounds, such as vonoprazan, act as potassium-competitive acid blockers and are used in the management of gastrointestinal ulcers and esophageal reflux. The molecular targets and pathways involved in the action of 5-fluoro-1H-pyrrole-2-carbaldehyde may include interactions with enzymes and receptors relevant to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-fluoro-1H-pyrrole-3-carbaldehyde: Another fluorinated pyrrole derivative with similar chemical properties.
5-chloro-1H-pyrrole-2-carbaldehyde: A chlorinated analog with comparable reactivity.
5-bromo-1H-pyrrole-2-carbaldehyde: A brominated analog used in similar applications.
Uniqueness
5-fluoro-1H-pyrrole-2-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Propriétés
Formule moléculaire |
C5H4FNO |
|---|---|
Poids moléculaire |
113.09 g/mol |
Nom IUPAC |
5-fluoro-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C5H4FNO/c6-5-2-1-4(3-8)7-5/h1-3,7H |
Clé InChI |
XLVPYILAGRFONZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=C1)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


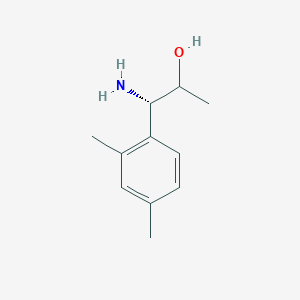

![5H-Pyrano[4,3,2-CD]indole-2-carbonitrile](/img/structure/B13031580.png)
![7-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13031588.png)
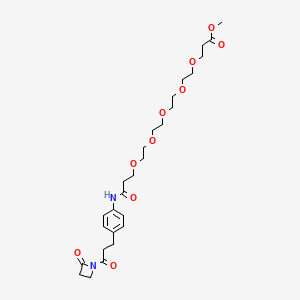

![2-[(1R,2S)-1-amino-2-hydroxypropyl]-5-fluorophenol](/img/structure/B13031603.png)
![2-Amino-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13031609.png)

